N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide
Description
N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide (CAS: 2034258-20-1) is an oxalamide derivative characterized by its unique substitution pattern. Its molecular formula is C10H13ClN2O3S, with a molecular weight of 276.74 g/mol . The structure comprises:
- N1-substituent: A 2-(5-chlorothiophen-2-yl)-2-methoxyethyl group, featuring a chlorinated thiophene ring and a methoxyethyl chain.
- N2-substituent: A methyl group attached to the oxalamide backbone.
The compound’s Smiles notation is CNC(=O)C(=O)NCC(OC)c1ccc(Cl)s1, highlighting the connectivity of functional groups.
Properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12-9(14)10(15)13-5-6(16-2)7-3-4-8(11)17-7/h3-4,6H,5H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPZWKPFNYSWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(S1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Substitution Reactions: The thiophene ring is then chlorinated to introduce the chlorine atom at the 5-position.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction.
Formation of the Oxalamide: The final step involves the reaction of the substituted thiophene with oxalyl chloride and methylamine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the oxalamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Oxalamide Family
The target compound belongs to a broader class of oxalamides, which vary in N1 and N2 substituents. Key analogs include:
N1-(2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl)-N2-(2-Methoxybenzyl)Oxalamide (CAS: 2034599-74-9)
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.9 g/mol
- Key Differences: The N2 substituent is a 2-methoxybenzyl group instead of methyl. The increased molecular weight (382.9 vs. 276.74) suggests reduced bioavailability compared to the target compound .
N1-(2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl)-N2-Phenyloxalamide (CAS: 2034406-31-8)
- Molecular Formula : C16H15ClN2O3S (calculated)
- Molecular Weight : ~350.82 g/mol
- Key Differences : Substitution of the N2 methyl group with a phenyl ring increases hydrophobicity. This modification may improve membrane permeability but could reduce water solubility .
N1-(5-Chloro-2-Methoxyphenyl)-N2-((2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methyl)Oxalamide (CAS: 1421501-00-9)
- Molecular Formula : C20H21ClN2O4
- Molecular Weight : 388.8 g/mol
- Key Differences: Replacement of the thiophene ring with a chlorinated methoxyphenyl group and a bulky tetrahydronaphthalenyl substituent.
Comparison with Non-Oxalamide Analogs
Thenylchlor (Pesticide)
- Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide
- Key Features: Shares the 5-chlorothiophene and methoxy motifs but belongs to the acetamide class.
Physicochemical and Functional Insights
- Molecular Weight Trends : Smaller substituents (e.g., methyl) result in lower molecular weights (~276–350 g/mol), while bulkier groups (e.g., benzyl, tetrahydronaphthalenyl) increase weight to ~380–430 g/mol. Higher molecular weights may hinder blood-brain barrier penetration .
- Polarity and Solubility : Methoxy and hydroxy groups enhance polarity, whereas aromatic and alkyl groups increase hydrophobicity. For example, the 2-methoxybenzyl analog likely has better aqueous solubility than the phenyl derivative .
Data Table: Structural and Molecular Properties
Q & A
How can researchers optimize the synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide to improve yield and purity?
Level: Basic
Answer:
Optimization involves systematic adjustments to reaction parameters:
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the oxalamide intermediate .
- Reaction time : Monitoring via TLC or HPLC ensures completion without over-degradation (typically 12–24 hours) .
- Purification : Sequential column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol achieves >95% purity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Answer:
A multi-spectral approach is essential:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the 5-chlorothiophene and methoxyethyl groups (e.g., δ 7.2–7.4 ppm for thiophene protons) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., CHClNOS) .
How does pH influence the stability of this compound in biological assays?
Level: Basic
Answer:
Stability studies in buffers (pH 4–9) reveal:
- Acidic conditions (pH < 5) : Hydrolysis of the methoxyethyl group occurs, reducing bioavailability .
- Neutral to alkaline (pH 7–9) : Compound remains stable for >48 hours, making it suitable for cell culture assays .
- Methodological tip : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies and monitor degradation via HPLC .
What strategies can resolve contradictions in biological activity data across different studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and ATP-normalized viability assays .
- Impurity profiling : LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew IC values .
- Meta-analysis : Compare data across ≥3 independent studies using tools like RevMan to identify outliers .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Level: Advanced
Answer:
Key SAR insights:
- Thiophene substitution : 5-Chloro groups enhance binding to kinase targets (e.g., CDK2) by 3-fold vs. unsubstituted analogs .
- Methoxyethyl chain : Branching at the ethyl group improves metabolic stability (t > 6 hours in liver microsomes) .
- Oxalamide flexibility : Replacing N2-methyl with cyclopropyl increases conformational rigidity, boosting selectivity .
- Methodology : Synthesize derivatives via parallel combinatorial chemistry and screen using SPR-based binding assays .
What computational tools are effective for predicting target interactions and off-target risks?
Level: Advanced
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., binding energy < −8 kcal/mol indicates high affinity) .
- Pharmacophore mapping : Phase or MOE identifies critical hydrogen bonds with His92 (CDK2) and hydrophobic contacts with Phe82 .
- Off-target screening : SwissTargetPrediction and SEA databases flag risks (e.g., 5-HT receptor agonism) .
How can researchers assess synergistic effects of this compound in combination therapies?
Level: Advanced
Answer:
- Isobologram analysis : Test combinations with cisplatin or paclitaxel in cancer cell lines (e.g., MDA-MB-231). Synergy is confirmed if the combination index (CI) < 1 .
- Mechanistic studies : RNA-seq to identify pathways co-regulated with standard chemotherapeutics .
- In vivo validation : Xenograft models with staggered dosing (e.g., 25 mg/kg compound + 5 mg/kg cisplatin q3d) .
What assays are recommended for evaluating metabolic stability and toxicity?
Level: Advanced
Answer:
- Hepatocyte incubation : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) to assess IC values (target: >10 μM for low risk) .
- hERG assay : Patch-clamp electrophysiology to quantify potassium channel blockade (safety threshold: IC > 30 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
